Dimethyl 2-aminomaleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

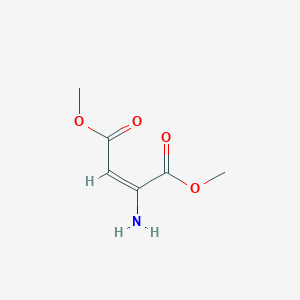

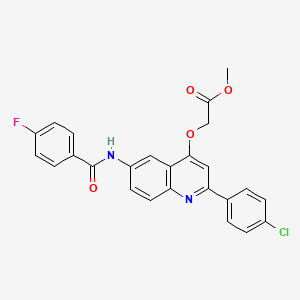

Dimethyl 2-aminomaleate is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.13996 . It is also known by its CAS number 7542-93-0 .

Synthesis Analysis

A novel approach to amino acid synthesis involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated, and N-formylated derivatives . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities, and being secure in the knowledge that there is no risk of racemization and epimerization .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-aminomaleate consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms . The structure is complex and requires further analysis for a detailed understanding.

Chemical Reactions Analysis

The chemical reactions involving Dimethyl 2-aminomaleate are complex and varied. For instance, a study has shown that a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed . N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using this simple acid-assisted method .

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Dimethyl 2-aminomaleate plays a role in chemical synthesis. For instance, in the study of autoassembling of quinuclidine nuclei, dimethyl acetylenedicarboxylate reacts with triacetonamine to form aminomaleate. This process, confirmed by spectroscopic methods and X-ray diffraction analysis, is essential in understanding chemical transformations retaining the quinuclidine nucleus (Kostyanovsky et al., 1996).

Proteomics Research

In proteomics research, stable isotope dimethyl labeling, which involves dimethyl 2-aminomaleate, is a crucial technique for quantitative protein analysis. This method is favored due to its reliability, cost-effectiveness, and applicability to a wide range of samples. It plays a significant role in high-throughput proteomics experiments (Boersema et al., 2009).

Electrophysiological Responses in Neurons

Dimethyl sulfoxide, a related compound, influences electrophysiological responses in hippocampal neurons. It suppresses responses induced by glutamate and other compounds, showing potential implications for studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Synthesis of Pyroglutamic Acid Derivatives

The synthesis of pyroglutamic acid derivatives involves dimethyl 2-aminomaleate. This compound is used in enantioselective Michael-proton transfer-lactamization processes, highlighting its significance in the synthesis of complex organic compounds (Chaheine, 2021).

Neuroprotective Effects in Neuroinflammation

In the context of neuroinflammation, dimethyl fumarate, a derivative of dimethyl 2-aminomaleate, exhibits neuroprotective effects. This compound activates the Nrf2 antioxidant pathway, suggesting its potential use in treating neurodegenerative conditions (Pitarokoili et al., 2015).

Chemoenzymatic Synthesis of Citramalic Acid

Dimethyl 2-aminomaleate is involved in the chemoenzymatic synthesis of (R)-(-)-citramalic acid, a process essential for producing certain chemical compounds. This synthesis demonstrates the compound's utility in creating specific enantiomers of organic substances (Yang et al., 1992).

Plant Growth Regulation

N-dimethylaminomaleamic acid, a related compound, has been found to retard the growth of various plants. This effect is significant in agricultural research and the development of growth regulators (Riddell et al., 1962).

Propriétés

IUPAC Name |

dimethyl (E)-2-aminobut-2-enedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,7H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYDMGCIAJUICI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C(\C(=O)OC)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-aminomaleate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)

![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)

![1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2728870.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2728872.png)

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2728879.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)